1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one is a chemical compound that belongs to the category of piperazine derivatives. It is characterized by the presence of an azetidine ring and a piperazine moiety, which are common in various pharmaceutical agents. The compound is notable for its potential applications in medicinal chemistry, particularly as a lead compound for developing new therapeutic agents.
The compound is classified under the Chemical Abstracts Service (CAS) number 930782-97-1. It is primarily sourced from chemical suppliers and research laboratories focusing on synthetic organic chemistry. Its molecular formula is , and it has a molecular weight of approximately 182.27 g/mol.
The synthesis of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. The general approach includes:
The synthesis may require specific reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) to facilitate reactions. Reaction conditions, including temperature and time, are critical for optimizing yields.
The molecular structure of 1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one can be represented as follows:
The compound features an azetidine ring connected to a piperazine, with a methylbutanone side chain, creating a complex three-dimensional structure that influences its biological activity.
1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one can participate in various chemical reactions typical for amines and ketones:
Reactions are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity towards desired products.
The mechanism of action for 1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one is not fully elucidated but is believed to involve interactions with specific neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Preliminary studies suggest that compounds with similar structures may exhibit activity as anxiolytics or antidepressants, potentially modulating neurotransmitter release or receptor activity.
Property | Value |
---|---|
Molecular Weight | 182.27 g/mol |
Solubility | Soluble in water |
Log P | -0.0975 |
H-bond Acceptors | 3 |
H-bond Donors | 1 |
1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one has potential applications in:
The compound's unique structural features make it a candidate for further exploration in medicinal chemistry, particularly in developing novel therapeutic agents with improved efficacy and reduced side effects.
The integration of azetidine and piperazine moieties creates a synergistic pharmacophoric framework that enhances ligand-receptor interactions. Azetidine's high ring strain (approximately 25 kcal/mol) contributes to improved binding affinity through enforced directionality of substituents, while the piperazine linker provides conformational flexibility necessary for optimal spatial positioning. This hybrid scaffold demonstrates exceptional permeability across biological membranes due to balanced lipophilicity (LogP ≈ 1.8–2.2) and moderate hydrogen-bonding capacity [1] [9].
Molecular hybridization of these rings enables simultaneous engagement with complementary binding pockets. The protonatable piperazine nitrogen (pKa ~6.5-8.5) facilitates ionic interactions with aspartate/glutamate residues, while the azetidine nitrogen serves as a hydrogen bond acceptor. The carbonyl spacer in 1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one critically distances these pharmacophoric elements by ~5.2 Å (measured between N atoms), matching distances observed in various enzyme active sites [2] [8].
Table 1: Structural and Physicochemical Properties of Azetidine-Piperazine Hybrids
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one | C₁₂H₂₃N₃O | 225.33 | 3-methylbutanoyl group, exocyclic carbonyl linker |
1-[4-(Azetidin-3-yl)piperazin-1-yl]pentan-1-one | C₁₂H₂₃N₃O | 225.33 | Linear pentanoyl chain |
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one | C₁₂H₂₃N₃O | 225.33 | Neopentanoyl group with quaternary carbon |
4-(Azetidin-3-yl)-1-piperidin-4-ylbutan-1-ol | C₁₂H₂₄N₂O | 196.29 | Hydroxybutyl linker, piperidine core |
Contemporary medicinal chemistry exploits this scaffold for:
Positional isomerism within the azetidine-piperazine framework significantly influences three-dimensional topology and biological activity. The 3-azetidinyl substitution pattern (vs. 2-position) creates a distinctive vectorial orientation where the azetidine nitrogen projects axially relative to the piperazine plane. This arrangement induces a 35° torsional angle between rings, verified through computational models (DFT/B3LYP/6-31G*) [9].
The 3-methylbutan-1-one moiety introduces critical steric guidance:
Table 2: Conformational Analysis of Positional Isomers and Analogues
Compound | Backbone Structure | Key Conformational Feature | Torsional Barrier (kcal/mol) |
---|---|---|---|
1-(4-(Azetidin-3-yl)piperazin-1-yl)-3-methylbutan-1-one | Branched alkanoyl | Restricted C(O)-N rotation (ΔG‡ = 12.3), β-methyl gauche effect | |
1-(Azetidin-3-yl)-2-methylbutan-1-one | Direct acylation | Free N-C(O) rotation, planar amide | |
1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one | Neopentanoyl | Steric inhibition of resonance, twisted amide (ω = 25°) | |
3-(Azetidin-1-yl)-1-methyl-1,4-diazepane | Homopiperazine | Expanded ring torsion (N-N distance = 6.1Å) |
Conformational dynamics directly modulate biological recognition:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: